Moxonidine-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

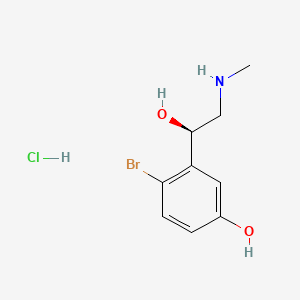

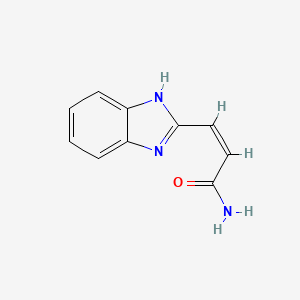

Moxonidine-d4 is the deuterium labeled Moxonidine . Moxonidine is an imidazoline/α-2 receptor agonist used to treat hypertension, especially in cases where ACE inhibitors, β-blockers, calcium channel blockers, and thiazides are not appropriate or provide inadequate blood pressure control .

Synthesis Analysis

This compound is a stable isotope of Moxonidine . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular formula of this compound is C9H8D4ClN5O, and its molecular weight is 245.70 .Chemical Reactions Analysis

The degradation kinetics of Moxonidine was analyzed in a study . The study found that the excipients have a stabilizing effect on Moxonidine (in terms of Ea values), but the decomposition mechanism of the samples is complex .Physical And Chemical Properties Analysis

This compound has a density of 1.52g/cm3, a boiling point of 364.7 °C at 760 mmHg, and a melting point of 217-219 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Pharmacological Properties and Therapeutic Efficacy

Moxonidine is a centrally acting antihypertensive agent with selective agonist activity at imidazoline I1 receptors, showing minor activity at α2-adrenoceptors. It operates by reducing peripheral sympathetic activity, thereby decreasing peripheral vascular resistance. This mechanism is beneficial for patients with mild to moderate hypertension, proving as effective as most first-line antihypertensives when used alone or as adjunctive therapy. Notably, moxonidine enhances the metabolic profile in patients with hypertension and diabetes mellitus or impaired glucose tolerance, demonstrating a low potential for drug interactions and a favorable tolerance profile (Fenton, Keating, & Lyseng-Williamson, 2006).

Safety and Tolerability

The safety and tolerability of moxonidine have been well-documented over years of clinical experience. It is generally well tolerated, with a significantly lower incidence of adverse effects such as dry mouth or sedation compared to older sympatholytics. Moxonidine may also enhance aspects of glucose and lipid metabolism, establishing it as a safe and effective antihypertensive agent with considerably improved patient tolerability (Schachter, 1999).

Clinical and Pharmacological Approaches

For uncontrolled arterial hypertension, moxonidine serves as an effective treatment option, particularly in situations demanding a prompt and stable hypotensive effect. Comparative studies indicate that moxonidine provides a more adequate and sustainable therapeutic effect than other frequently used antihypertensive drugs, highlighting its significance in urgent hypertensive therapy (Strygin, Tolkachev, Strygina, & Dotsenko, 2020).

Mechanism of Action and Pharmacogenetics

The mechanism of action of moxonidine-like drugs has been critically reviewed, focusing on their ability to lower sympathetic tone by activating α2-adrenoceptors and imidazoline receptors. Despite debates on the precise receptors involved, moxonidine's efficacy in reducing blood pressure through central and peripheral actions is well-established. Pharmacogenetic studies further suggest that variations in genetic makeup may influence individuals' response to moxonidine, offering insights into personalized hypertension management (Szabo, 2002).

Wirkmechanismus

Target of Action

Moxonidine-d4, like its parent compound Moxonidine, primarily targets the Imidazoline receptor subtype 1 (I1) . This receptor subtype is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata . The activation of these receptors leads to a decrease in sympathetic nervous system activity .

Mode of Action

This compound acts as a selective agonist at the I1 receptor . By binding to this receptor, it causes a decrease in sympathetic nervous system activity, which in turn leads to a decrease in blood pressure . Compared to older central-acting antihypertensives, Moxonidine binds with much greater affinity to the imidazoline I1-receptor than to the α2-receptor .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the phosphorylation of Akt and p38 MAPK . These proteins are involved in cell survival and death pathways, respectively. By inhibiting their activity, this compound can influence cell survival and proliferation .

Pharmacokinetics

This compound is expected to have similar pharmacokinetic properties to Moxonidine. Moxonidine has a bioavailability of 88%, with peak plasma concentrations reached within 1 hour . It is metabolized in the liver (10-20%), with the major metabolites being dehydrogenated moxonidine, hydroxymethyl-moxonidine, hydroxy-moxonidine, and dihydroxy-moxonidine . The elimination half-life of Moxonidine is approximately 2.2-2.8 hours, and it is primarily excreted renally (90%) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of norepinephrine can influence the mortality of neonatal cardiomyocytes and fibroblasts . Furthermore, the sympatholytic drug Moxonidine has been shown to increase the uptake of oxidised LDL in cultured VSMCs , suggesting that the cellular environment can influence the action of this compound.

Safety and Hazards

The safety and tolerability of Moxonidine were reviewed over an 8-year period (1989 to 1997), including 74 clinical trials and an estimated 370,000 patient-years of exposure . The most frequently reported adverse events were dry mouth and somnolence, followed by headache and dizziness . Serious adverse events were rare in all trials and could not be attributed to the administration of Moxonidine .

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Moxonidine-d4 involves the incorporation of four deuterium atoms into the structure of Moxonidine, which is a selective alpha-2 adrenergic receptor agonist. The deuterium atoms are introduced through the use of deuterated reagents in the synthesis process.", "Starting Materials": [ "Moxonidine", "Deuterated reagents" ], "Reaction": [ "The first step in the synthesis pathway involves the protection of the amino group of Moxonidine using a suitable protecting group.", "The protected Moxonidine is then reacted with deuterated reagents to introduce deuterium atoms into the molecule.", "The protecting group is then removed to reveal Moxonidine-d4." ] } | |

CAS-Nummer |

1794811-52-1 |

Molekularformel |

C9H12ClN5O |

Molekulargewicht |

245.703 |

IUPAC-Name |

4-chloro-6-methoxy-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)pyrimidin-5-amine |

InChI |

InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)/i3D2,4D2 |

InChI-Schlüssel |

WPNJAUFVNXKLIM-KHORGVISSA-N |

SMILES |

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC |

Synonyme |

4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-6-methoxy-2-methyl-5-pyrimidinamine; 2-(6-Chloro-4-methoxy-2-methylpyrimidin-5-ylamino)-2-imidazoline-d4; Lomox-d4; Moxon-d4; Norcynt-d4; Normoxocin-d4; Nucynt-d4; Physiotens-d4; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8-Dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B589700.png)

![1,4-Diazacyclopropa[cd]pentalene](/img/structure/B589701.png)

![[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate](/img/structure/B589711.png)